Flavin mononucleotide semiquinone
Overview
Description
Flavin mononucleotide semiquinone is a partially reduced form of flavin mononucleotide, a derivative of riboflavin (vitamin B2). Flavin mononucleotide is an essential cofactor in various biological redox reactions, participating in both one-electron and two-electron transfer processes. The semiquinone form is particularly interesting due to its unique redox properties, making it a crucial intermediate in many enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavin mononucleotide semiquinone can be synthesized through the partial reduction of flavin mononucleotide. This process typically involves the use of reducing agents such as sodium dithionite under anaerobic conditions to prevent further reduction to the fully reduced form .
Industrial Production Methods: Industrial production of this compound is less common due to its instability and the complexity of maintaining the semiquinone state. it can be produced in situ within enzymatic systems where flavin mononucleotide is used as a cofactor .
Chemical Reactions Analysis
Types of Reactions: Flavin mononucleotide semiquinone undergoes various redox reactions, including:
Oxidation: It can be oxidized back to flavin mononucleotide.
Reduction: It can be further reduced to flavin mononucleotide hydroquinone.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Flavin mononucleotide.
Reduction: Flavin mononucleotide hydroquinone.
Substitution: Various substituted flavin derivatives.
Scientific Research Applications
Flavin mononucleotide semiquinone has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various catalytic processes.
Biology: Plays a crucial role in the electron transport chain and other metabolic pathways.
Medicine: Investigated for its potential in therapeutic applications, particularly in redox-related diseases.
Industry: Utilized in biocatalysis and the development of biosensors
Mechanism of Action
Flavin mononucleotide semiquinone exerts its effects through its ability to participate in redox reactions. It acts as an electron donor or acceptor, facilitating the transfer of electrons in various biochemical pathways. The isoalloxazine ring system of flavin mononucleotide is responsible for its redox activity, with the semiquinone form being stabilized by interactions with surrounding protein environments .
Comparison with Similar Compounds
Flavin adenine dinucleotide semiquinone: Another partially reduced flavin derivative with similar redox properties.
Riboflavin semiquinone: The semiquinone form of riboflavin, also involved in redox reactions.
Quinones: Compounds with similar redox behavior, used in various biological and industrial applications
Uniqueness: Flavin mononucleotide semiquinone is unique due to its specific role in enzymatic reactions and its ability to participate in both one-electron and two-electron transfer processes. This versatility makes it an indispensable component in many biological systems .
Properties
IUPAC Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCRASFADXXNN-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956007 | |
Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34469-63-1 | |
Record name | Flavin mononucleotide semiquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034469631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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